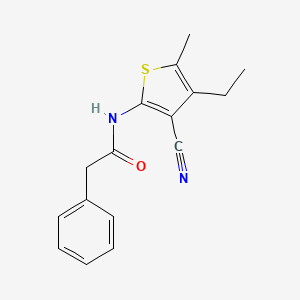![molecular formula C23H17Cl2N3O B10970717 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10970717.png)
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Coupling Reactions: The coupling of the 2-(4-chlorophenyl)ethyl group to the quinoline core can be performed using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the quinoline with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and quinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or pyridine N-oxides.
Reduction: Conversion of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to the presence of the quinoline core.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of biological processes such as DNA replication or enzyme activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-4-carboxamide derivatives: Various derivatives with modifications at different positions on the quinoline ring.
Pyridine-containing quinolines: Compounds with pyridine rings fused to the quinoline core.
Uniqueness
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline and pyridine rings. This unique structure could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H17Cl2N3O |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17Cl2N3O/c24-17-5-3-15(4-6-17)9-11-27-23(29)20-13-22(16-2-1-10-26-14-16)28-21-8-7-18(25)12-19(20)21/h1-8,10,12-14H,9,11H2,(H,27,29) |
InChI Key |
NUWFXPRHXYFQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)
![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)
![3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970659.png)
![N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970665.png)

![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
![ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10970677.png)
![(2Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970678.png)

![1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10970692.png)

![2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970698.png)

